5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 3,5-dimethylphenyl group at position 5 and a 3-methoxyphenyl group at position 1. The pyrrolo-triazole-dione system is a rigid, bicyclic scaffold with two ketone groups, which may enhance hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-7-12(2)9-14(8-11)22-18(24)16-17(19(22)25)23(21-20-16)13-5-4-6-15(10-13)26-3/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDTASWZUTCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
- Electronic Effects : The target’s methoxy and methyl groups are electron-donating, contrasting with fipronil’s electron-withdrawing trifluoromethyl and chloro groups. This difference may reduce pesticidal activity but enhance solubility for pharmaceutical use .
- Reactivity : The dione moiety in the target compound could act as a hydrogen-bond acceptor, unlike the thiol group in triazole-pyrazole hybrids, which serves as a radical scavenger .
Table 3: Reported Bioactivities
- The target’s dione group may confer antioxidant properties similar to triazole-pyrazole hybrids, though its fused ring system could enhance target specificity .
- Unlike fipronil, the absence of sulfinyl/chloro groups suggests non-pesticidal applications, possibly in medicinal chemistry .
Physicochemical Properties
Table 4: Predicted Properties
Biological Activity
The compound 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo-triazole class of compounds. These compounds have garnered interest due to their diverse biological activities. This article summarizes the biological activity of this specific compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C18H18N4O3
- Molecular Weight: 342.36 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity: Several studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The compound has shown effectiveness against a range of microbial strains.
- Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes which play crucial roles in metabolic pathways.
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell cycle progression. The following table summarizes key findings from various studies:
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast | 15.2 | Apoptosis induction | |
| Lung | 12.7 | Cell cycle arrest at G2/M phase | |
| Colon | 10.5 | Inhibition of angiogenesis |
Case Studies
A notable case study involved the treatment of MCF-7 breast cancer cells with the compound. The results indicated a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.
Antimicrobial Properties
The compound has been tested against various bacterial and fungal strains. The results are summarized below:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity that could be harnessed for therapeutic applications.
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes:
- Acetylcholinesterase (AChE): A crucial enzyme in neurotransmission.
- Cyclooxygenase (COX): Involved in inflammatory processes.
Inhibition studies revealed that the compound effectively reduces enzyme activity with IC50 values reported as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 25.0 |
| Cyclooxygenase | 18.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
